molecular formula C13H18FN B11808984 2-(4-Fluorophenyl)-1-isopropylpyrrolidine

2-(4-Fluorophenyl)-1-isopropylpyrrolidine

Cat. No.: B11808984
M. Wt: 207.29 g/mol
InChI Key: HTZGTEJSSXBBCJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-isopropylpyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and an isopropyl group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-isopropylpyrrolidine typically involves the reaction of 4-fluorobenzyl cyanide with isopropylamine under specific conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-isopropylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-isopropylpyrrolidine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-1-isopropylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and an isopropyl group on the pyrrolidine ring differentiates it from other similar compounds .

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-propan-2-ylpyrrolidine

InChI

InChI=1S/C13H18FN/c1-10(2)15-9-3-4-13(15)11-5-7-12(14)8-6-11/h5-8,10,13H,3-4,9H2,1-2H3

InChI Key

HTZGTEJSSXBBCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC1C2=CC=C(C=C2)F

Origin of Product

United States

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